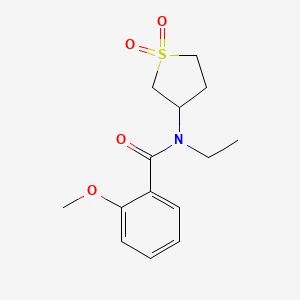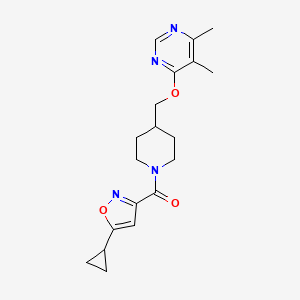
2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermolecular Interactions
2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a derivative of the compound , has been studied for its intermolecular interactions. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations revealed insights into hydrogen bonding and π-interactions, which are significant in the stabilization of molecular assemblies (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of novel pyrazole derivatives have been explored. This includes examining the reactions of various compounds to produce new heterocycles, which are confirmed by X-ray crystallography (Kariuki et al., 2022).
Ultrasound-assisted Synthesis and Anticancer Evaluation
Research has been conducted on new pyrazole derivatives as potential anticancer drugs. The study involved ultrasound-assisted synthesis and evaluating their effects on cancer cells, highlighting the significance of pyrazole derivatives in medicinal chemistry (Nițulescu et al., 2015).
Antibacterial Activity
The production and antibacterial potential of new pyrazole amide derivatives have been studied. This includes the synthesis of derivatives through various chemical reactions and evaluating their effectiveness against bacteria (Ahmad et al., 2021).
Crystallography Studies
The crystal structure of compounds related to the one has been analyzed, providing insights into their molecular arrangement and potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2016).
Synthesis of Functionalized Derivatives
Research into the synthesis of functionalized thiophene-based pyrazole amides has been conducted. This includes exploring various catalytic approaches and computational applications to understand their structural features and nonlinear optical properties (Kanwal et al., 2022).
Properties
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c21-17-9-4-3-8-16(17)20(25)22-13-14-12-18(19-10-5-11-26-19)24(23-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGVAHFFIINBPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)
![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)
![N-(3-methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide](/img/structure/B2368524.png)
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

